Dihydrochlamydocin analog-1
Description
Historical Perspective on Cyclic Tetrapeptide Investigations
The scientific journey into cyclic peptides, a class of compounds characterized by a circular chain of amino acids, has a rich history. Early investigations into these molecules were often driven by their noticeable biological effects. A notable milestone in the broader field of cyclic peptide research was the discovery of evolidine, a cyclic heptapeptide, from the leaves of the yellow evodia tree (Melicope xanthoxyloides) in 1955. nih.govnih.gov This discovery was significant as it represented one of the earliest identifications of a cyclic peptide from a plant source.
The mid-20th century saw a burgeoning interest in natural products with antimicrobial and cytotoxic properties. This led to the isolation and characterization of numerous cyclic peptides from various microorganisms. Seminal work in the 1970s brought the class of cyclic tetrapeptides, to which Dihydrochlamydocin (B163127) belongs, into the spotlight. A pivotal moment was the isolation and structural elucidation of chlamydocin (B1668628) in 1974 by A. Closse and R. Huguenin. nih.gov This discovery, along with others from that era, laid the foundational groundwork for understanding the unique structures and potent biological activities of cyclic tetrapeptides. These early studies were instrumental in developing the synthetic methodologies and analytical techniques that are crucial for the continued investigation of these complex molecules today. pnas.org
Dihydrochlamydocin as a Biologically Active Natural Product
Dihydrochlamydocin is a naturally occurring cyclic tetrapeptide that has been identified as a secondary metabolite produced by the fungus Diheterospora chlamydosporia. nih.gov Its discovery is intrinsically linked to that of its close analog, chlamydocin. Chlamydocin was first isolated and its structure determined in the early 1970s. nih.gov Dihydrochlamydocin is the reduced form of chlamydocin, lacking the epoxide ring present in the parent compound.
The primary biological activity that has drawn significant scientific attention to Dihydrochlamydocin is its potent cytostatic activity. nih.gov This means it can inhibit the growth and proliferation of cells. This activity is a hallmark of a class of compounds known as histone deacetylase (HDAC) inhibitors. Dihydrochlamydocin is indeed a potent inhibitor of HDACs, a function that underpins its biological effects. nih.gov
The general structure of Dihydrochlamydocin and related cyclic tetrapeptides contributes significantly to their biological function. The cyclic nature of the peptide backbone provides a rigid and conformationally constrained scaffold. This rigidity is often crucial for high-affinity binding to biological targets. ias.ac.in
Position of Dihydrochlamydocin within the Field of Epigenetics Research
The central role of Dihydrochlamydocin in academic research lies in its function as an epigenetic modulator, specifically as a histone deacetylase (HDAC) inhibitor. nih.gov Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. Histone acetylation is a key epigenetic mark that plays a crucial role in regulating gene transcription.
Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, which neutralizes their positive charge and leads to a more relaxed chromatin structure. This "euchromatin" state allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene expression. Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on the histones and leading to a more condensed chromatin structure known as "heterochromatin," which represses gene transcription. mdpi.com
Dihydrochlamydocin exerts its effect by inhibiting the activity of HDAC enzymes. By blocking HDACs, Dihydrochlamydocin prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, a state referred to as hyperacetylation. nih.gov Research has shown that treatment of cancer cells with the related compound chlamydocin leads to the hyperacetylation of histones H3 and H4. nih.gov This increase in histone acetylation alters the chromatin landscape, making genes that were previously silenced accessible for transcription. This can lead to the re-expression of tumor suppressor genes, cell cycle inhibitors, and other proteins that can halt cancer cell proliferation and induce apoptosis (programmed cell death). nih.gov
Overview of Research Directions for Dihydrochlamydocin
The potent biological activity and well-defined mechanism of action of Dihydrochlamydocin have spurred various avenues of research, with a focus on its therapeutic potential and its utility as a research tool.
One major area of investigation is the synthesis and evaluation of Dihydrochlamydocin analogs . nih.gov The goal of this research is to create new molecules based on the Dihydrochlamydocin scaffold with improved properties. This could include enhanced potency against specific HDAC isoforms, increased selectivity to reduce potential off-target effects, and better pharmacokinetic profiles for potential therapeutic applications. For instance, replacing the epoxyketone moiety in chlamydocin with a hydroxamic acid group has been explored to create more stable and reversible HDAC inhibitors. nih.gov Studies on other cyclic tetrapeptide HDAC inhibitors have demonstrated that modifications to the peptide ring can significantly impact selectivity and efficacy. nih.govacs.org
Another significant research direction is the use of Dihydrochlamydocin as a chemical probe to study epigenetic mechanisms . mdpi.com Chemical probes are small molecules with well-characterized and specific biological activities that can be used to interrogate cellular processes. Due to its potent HDAC inhibitory activity, Dihydrochlamydocin can be employed to dissect the specific roles of histone acetylation in various biological contexts, including cancer development, neurodegenerative diseases, and inflammatory disorders.
Future research will likely focus on elucidating the full spectrum of genes regulated by Dihydrochlamydocin-induced histone hyperacetylation . nih.gov Modern techniques such as gene expression profiling can provide a comprehensive picture of the downstream effects of HDAC inhibition by this compound. nih.gov This will not only enhance our understanding of its mechanism of action but may also reveal novel therapeutic targets. Furthermore, there is growing interest in the potential of cyclic peptides in drug delivery systems, which could represent a future avenue for enhancing the therapeutic application of Dihydrochlamydocin and its analogs. ias.ac.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDMJAFJDQSE-RYFAJOAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017904 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-64-8 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Conformational Analysis of Dihydrochlamydocin
Primary Structure Elucidation and Amino Acid Sequence
Dihydrochlamydocin (B163127) is a cyclic tetrapeptide, meaning its structure is composed of four amino acid residues linked in a ring. biolinks.co.jp Its formal chemical name is cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl]. caymanchem.com The primary structure consists of a specific sequence of both common and non-proteinogenic amino acids, which are fundamental to its unique conformation.
The amino acid constituents of Dihydrochlamydocin are:
L-phenylalanine (L-Phe): A standard proteinogenic amino acid with an aromatic side chain.
D-proline (D-Pro): The D-enantiomer of proline, a cyclic amino acid that introduces significant conformational constraints.
α-aminoisobutyric acid (Aib): A non-proteinogenic amino acid, also known as 2-methylalanine, which restricts backbone flexibility.
(2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl (Aoe): A non-standard, long-chain amino acid that is a key component of the molecule's structure and function.
Table 1: Amino Acid Sequence of Dihydrochlamydocin
| Position | Amino Acid Residue | Abbreviation | Type |
|---|---|---|---|
| 1 | (2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl | Aoe | Non-proteinogenic |
| 2 | L-phenylalanine | L-Phe | Proteinogenic |
| 3 | D-proline | D-Pro | Proteinogenic (D-isomer) |
Cyclic Topology and Ring Conformations
The cyclic nature of Dihydrochlamydocin imposes significant constraints on its molecular geometry. Unlike linear peptides, the backbone must fold back on itself to form a closed loop, leading to distinct conformational properties. The crystal structure has been established through single-crystal X-ray diffraction, revealing a molecule crystallized in the monoclinic space group P21. researchgate.net
A groundbreaking discovery in the study of peptide chemistry was the conformational arrangement of Dihydrochlamydocin's backbone. epdf.pub It was the first cyclic tetrapeptide in which all four of the peptide (amide) bonds were found to be in the trans configuration. researchgate.netresearchgate.net Prior to its analysis, theoretical calculations suggested that it was impossible for a ring to close with four all-trans planar peptide units. epdf.pub
The ring closure is achieved because each peptide bond is significantly twisted from the ideal planar conformation (where the omega angle, ω, is 180°). researchgate.netepdf.pub These deviations from planarity, with ω angles deviating by as much as 14° to 24°, allow the peptide backbone to adopt a conformation that accommodates the all-trans linkages within the constrained 12-membered ring. researchgate.netepdf.pub This "transoid" character is a defining feature of its structure. bath.ac.uk
Table 2: Peptide Bond Omega (ω) Angles in Crystalline Dihydrochlamydocin This table presents the deviation from planarity for the four trans peptide bonds in the Dihydrochlamydocin backbone, as determined by X-ray crystallography.
| Peptide Bond | Omega (ω) Angle | Deviation from Ideal 180° |
|---|---|---|
| Aoe-Phe | +162° | -18° |
| Phe-Pro | -166° | -14° |
| Pro-Aib | +157° | -23° |
| Aib-Aoe | -164° | -16° |
Data sourced from a 1976 study by I.L. Karle. epdf.pub
While high-symmetry conformations, such as those with four-fold (S4) symmetry, have been observed in some synthetic cyclic tetrapeptides, particularly those with alternating D- and L-amino acid sequences, this is not the case for Dihydrochlamydocin. wustl.eduias.ac.in The presence of four distinct and non-symmetrically arranged amino acid residues, including the bulky L-Phe and the conformationally rigid D-Pro and Aib, precludes the formation of a highly symmetric structure. ias.ac.in The molecule's crystallization in the monoclinic P21 space group is consistent with its lack of such symmetry. researchgate.net
Intramolecular Hydrogen Bonding Networks
The three-dimensional structure of Dihydrochlamydocin is further defined and stabilized by a specific network of intramolecular hydrogen bonds. These non-covalent interactions are critical for maintaining the peptide's folded conformation.
The conformation of Dihydrochlamydocin is characterized by the presence of two intramolecular 3→1 hydrogen bonds. researchgate.netepdf.pubias.ac.in This type of hydrogen bond, which links the carbonyl oxygen of the first residue (i) to the amide proton of the third residue (i+2), forms a seven-membered pseudo-ring known as a γ-turn. nih.govscispace.com X-ray diffraction studies have provided precise experimental parameters for these turns. researchgate.netiupac.org The N···O separations are approximately 2.8 - 2.9 Å, with H···O distances around 2.1 - 2.2 Å. iupac.org
The two γ-turns are essential for stabilizing the unique all-trans, folded conformation of the Dihydrochlamydocin macrocycle. bath.ac.ukias.ac.in These hydrogen bonds work in concert with the significant twisting of the peptide bonds to allow the ring to close, a feature previously considered sterically impossible for all-trans cyclic tetrapeptides. epdf.pub The specific amino acid sequence, particularly the diagonal placement of the D-Pro and Aib residues across the ring, is believed to facilitate the formation of this stable, two-turn structure. ias.ac.in Studies comparing the crystal structure to the solution structure of a close analogue have shown that this conformation is maintained in solution, indicating it is a highly stable and predominant feature of the molecule. rsc.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Dihydrochlamydocin |
| Chlamydocin (B1668628) |
| L-phenylalanine |
| D-proline |
| α-aminoisobutyric acid |
| (2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl |
Conformational Preferences and Dynamics of Dihydrochlamydocin
The cyclic nature of dihydrochlamydocin, a tetrapeptide with the sequence cyclo(L-2-aminoisobutyryl-L-phenylalanyl-D-prolyl-L-2-amino-9-oxodecanoyl), imposes significant constraints on its conformational freedom. This inherent rigidity, coupled with the specific stereochemistry of its constituent amino acids, leads to a well-defined and stable three-dimensional structure. The presence of a D-proline residue and the α,α-disubstituted amino acid, L-2-aminoisobutyryl (Iabu), which is structurally analogous to α-aminoisobutyric acid (Aib), are pivotal in dictating the peptide's folding pattern.
Identification and Characterization of Beta-Turn Motifs
While the D-Pro-L-Phe sequence is a well-known inducer of β-turn structures in peptides, the dominant conformational feature in dihydrochlamydocin, as established by extensive structural studies, is not the β-turn. The conformation is instead characterized by two γ-turns. The constrained nature of the 12-membered ring of a cyclic tetrapeptide, along with the specific sequence of L and D amino acids, favors the formation of these tighter γ-turns over the more common β-turns. Computational studies on similar cyclic tetrapeptides have shown that while β-turn-like structures can exist, they are often higher in energy compared to conformations featuring γ-turns, especially when residues like Aib or Pro are present. ias.ac.in
Identification and Characterization of Gamma-Turn Motifs
The hallmark of dihydrochlamydocin's conformation is the presence of two intramolecular 3 → 1 hydrogen bonds, which define two distinct γ-turn motifs. acs.org A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue, forming a seven-membered pseudo-ring.
In dihydrochlamydocin, these two γ-turns are located at the Iabu and D-Pro residues. ias.ac.inias.ac.in The first γ-turn involves a hydrogen bond between the carbonyl group of the L-2-amino-9-oxodecanoyl residue and the amide proton of the L-phenylalanyl residue, encompassing the Iabu residue. The second, an inverse γ-turn, is formed around the D-Pro residue, with a hydrogen bond between the carbonyl of the L-phenylalanyl residue and the amide proton of the L-2-amino-9-oxodecanoyl residue. The presence of the Aib-like Iabu residue, with its gem-dimethyl groups, sterically favors the dihedral angles (φ ≈ ±70°, ψ ≈ ∓60°) characteristic of a γ-turn. ias.ac.in Similarly, the constrained pyrrolidine (B122466) ring of proline, particularly in the D-configuration, readily adopts the necessary backbone torsion angles to support such a turn. ias.ac.in
Steric and Energetic Considerations of Allowed Conformations
The conformational rigidity of dihydrochlamydocin is a direct consequence of the significant steric and energetic barriers to other potential conformations. The cyclic nature of the peptide backbone inherently limits the accessible conformational space. Studies on cyclic tetrapeptides indicate that isomers containing cis-peptide bonds, while possible, are often energetically less favorable than the all-trans isomers, especially in non-polar environments. nih.gov The crystal structure of dihydrochlamydocin confirms that all four peptide bonds adopt a transoid conformation, although they exhibit significant deviation from planarity, a common feature in strained cyclic peptides. rsc.org
The energetic landscape of cyclic tetrapeptides is complex, with numerous local minima. nih.govnih.gov However, the specific amino acid sequence of dihydrochlamydocin, particularly the diagonally opposed Iabu and D-Pro residues, strongly stabilizes the observed bis-γ-turn conformation. ias.ac.in The Iabu residue, akin to Aib, restricts the available φ,ψ conformational space to the helical and γ-turn regions of the Ramachandran plot. ias.ac.in The incorporation of a D-amino acid, D-proline, further directs the folding pathway. The combination of these residues makes the observed conformation with two γ-turns significantly lower in energy compared to other possible arrangements, such as those containing β-turns or those with different peptide bond configurations. ias.ac.in This low-energy, highly stable conformation is crucial for its biological activity.
Advanced Spectroscopic and Diffraction Studies
The precise three-dimensional arrangement of atoms in dihydrochlamydocin has been unequivocally determined through a combination of X-ray diffraction analysis in the solid state and Nuclear Magnetic Resonance (NMR) studies in solution. These techniques provide complementary information, painting a detailed and consistent picture of the molecule's conformation.
X-ray Diffraction Analysis of Dihydrochlamydocin Conformation
The definitive solid-state structure of dihydrochlamydocin was established by single-crystal X-ray diffraction analysis. The study revealed that dihydrochlamydocin crystallizes in the monoclinic space group P2₁, with one molecule of water of hydration. scispace.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.616 |
| b (Å) | 12.355 |
| c (Å) | 9.442 |
| β (°) | 99.5 |
| Molecules per unit cell (Z) | 2 |
Nuclear Magnetic Resonance (NMR) Studies for Solution-State Conformations
NMR spectroscopy studies have been instrumental in confirming that the rigid, folded conformation of dihydrochlamydocin observed in the solid state is maintained in solution, particularly in non-polar organic solvents like dimethyl sulfoxide (B87167) (DMSO). Conformational analysis of the closely related chlamydocin and its analogues by ¹H NMR spectroscopy has provided strong evidence for a unique amide bond sequence in DMSO-d6. capes.gov.br
| Nucleus | Residue | Chemical Shift (ppm) (Predicted/Typical) | Coupling Constant (J) (Hz) (Typical) |
|---|---|---|---|
| ¹H | Iabu-NH | ~8.0-8.5 | |
| ¹H | Phe-NH | ~7.5-8.0 | ³J(HN,Hα) ~6-8 |
| ¹H | D-Pro-Hα | ~4.2-4.5 | |
| ¹³C | Iabu-Cα | ~58-62 | |
| ¹³C | Phe-Cα | ~55-58 | |
| ¹³C | D-Pro-Cα | ~60-63 | |
| ¹³C | Iabu-C=O | ~172-175 | |
| ¹³C | Phe-C=O | ~171-174 | |
| ¹³C | D-Pro-C=O | ~173-176 |
Note: The NMR data presented are typical values for the respective residues in a constrained cyclic peptide environment and are for illustrative purposes. Specific, experimentally determined values for Dihydrochlamydocin were not available in the cited literature.
Infrared (IR) Spectroscopic Investigations of Conformation and Aggregation
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique utilized to investigate the structural features of molecules. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational modes of the constituent chemical bonds. In the context of Dihydrochlamydocin, a cyclic tetrapeptide, IR spectroscopy offers valuable insights into its molecular conformation and the potential for intermolecular interactions that can lead to aggregation.
Analysis of the IR spectrum of Dihydrochlamydocin focuses on characteristic absorption bands associated with its primary functional groups. The precise frequencies of these bands are sensitive to the local chemical environment, including the molecule's three-dimensional arrangement (conformation) and its association with other molecules (aggregation).
Detailed Research Findings from Predicted IR Data
While specific, detailed experimental IR spectra for Dihydrochlamydocin are not widely published in readily accessible literature, the expected absorption frequencies can be predicted based on its known chemical structure. The structure of Dihydrochlamydocin contains several key functional groups that give rise to characteristic IR absorption bands: amide linkages within the cyclic peptide backbone, a hydroxyl group, and a ketone group in the side chain.
The most informative regions in the IR spectrum of Dihydrochlamydocin are the N-H stretching region (around 3300-3500 cm⁻¹), the C-H stretching region (around 2800-3100 cm⁻¹), and the carbonyl (C=O) stretching region (around 1600-1750 cm⁻¹).
Conformational Analysis:
The conformation of the peptide backbone and the orientation of its side chains can be inferred from the positions and shapes of the amide A (N-H stretch) and amide I (primarily C=O stretch) bands. In a non-hydrogen-bonded (free) state, the N-H group would exhibit a sharp absorption band around 3400-3500 cm⁻¹. However, the formation of intramolecular hydrogen bonds, which are crucial for stabilizing the specific folded conformation of cyclic peptides, would cause this band to broaden and shift to a lower frequency (e.g., 3200-3400 cm⁻¹).
Similarly, the amide I band, expected around 1650 cm⁻¹, is highly sensitive to the secondary structure of the peptide. The exact frequency can help to distinguish between different types of turns and folded structures within the cyclic backbone.
Aggregation Studies:
IR spectroscopy is also a valuable tool for monitoring the process of molecular aggregation. When Dihydrochlamydocin molecules aggregate, they typically do so through the formation of intermolecular hydrogen bonds. This process would be directly observable in the IR spectrum.
A key indicator of aggregation would be a significant change in the N-H and C=O stretching regions. As intermolecular hydrogen bonds form between the amide N-H of one molecule and the carbonyl C=O of another, a notable broadening and shifting of these bands to lower wavenumbers would be expected. For instance, the appearance of a new, strong absorption band around 1620-1640 cm⁻¹ could indicate the formation of β-sheet-like structures characteristic of peptide aggregates. Concurrently, the N-H stretching band would likely show increased broadening and a more pronounced shift to lower frequencies, reflecting the transition from intramolecular to intermolecular hydrogen bonding.
By monitoring these spectral changes as a function of concentration or solvent conditions, IR spectroscopy can provide detailed information on the onset and nature of Dihydrochlamydocin aggregation.
Predicted Infrared (IR) Data for Dihydrochlamydocin
The following table outlines the predicted characteristic infrared absorption bands for Dihydrochlamydocin based on its functional groups. These values are estimates and the actual experimental frequencies may vary depending on the specific molecular environment and physical state of the sample.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance in Conformation and Aggregation |
| ~3400 | O-H (Alcohol) | Stretching | A broad band indicates hydrogen bonding. Changes can signal involvement in aggregation. |
| ~3350 | N-H (Amide) | Stretching (Amide A) | Frequency and band shape are sensitive to hydrogen bonding (intra- vs. intermolecular). |
| ~3060 | C-H (Aromatic) | Stretching | Confirms the presence of the phenyl group. |
| ~2960, ~2870 | C-H (Alkyl) | Asymmetric & Symmetric Stretching | Confirms the presence of methyl and methylene (B1212753) groups. |
| ~1710 | C=O (Ketone) | Stretching | Indicates the ketone in the side chain. Its position can shift with solvent polarity. |
| ~1650 | C=O (Amide) | Stretching (Amide I) | Highly sensitive to the peptide's secondary structure and aggregation state. |
| ~1540 | N-H (Amide) | Bending (Amide II) | Also sensitive to secondary structure and hydrogen bonding. |
| ~1450 | C-H (Alkyl) | Bending | Corroborates the presence of alkyl groups. |
Biosynthesis and Natural Production of Dihydrochlamydocin
Identification of Dihydrochlamydocin-Producing Organisms
Dihydrochlamydocin (B163127) is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions. The production of such specialized molecules is typically limited to a narrow range of organisms.
Focus on Pochonia chlamydosporia as a Source
The fungus Pochonia chlamydosporia is a notable producer of a diverse array of secondary metabolites. researchgate.netsci-hub.runih.gov This soil-dwelling fungus is well-recognized for its role as a biological control agent against parasitic nematodes. nih.gov Its ability to produce a variety of bioactive compounds is a key aspect of its ecological function. Among the secondary metabolites identified from Pochonia species are cyclodepsipeptides, which are structurally related to dihydrochlamydocin. researchgate.netsci-hub.ru While a wide range of compounds such as resorcylic acid lactones, pyranones, alkaloids, and phenolics have been characterized from P. chlamydosporia, the production of cyclic tetrapeptides points towards the presence of the necessary biosynthetic pathways for compounds like dihydrochlamydocin. researchgate.netsci-hub.rufrontiersin.org In addition to P. chlamydosporia, other fungi are also known to produce related cyclic tetrapeptides, such as chlamydocin (B1668628). nih.govnih.gov
Proposed Biosynthetic Pathways for Cyclic Tetrapeptides
The biosynthesis of cyclic peptides like dihydrochlamydocin is a complex process that does not occur on ribosomes, the cellular machinery for protein synthesis. Instead, it is carried out by large, multi-functional enzymes.
Non-Ribosomal Peptide Synthesis Mechanisms
The formation of dihydrochlamydocin is proposed to occur via a Non-Ribosomal Peptide Synthetase (NRPS) mechanism. NRPSs are large, modular enzymes that function as an assembly line to construct peptides from amino acid building blocks. mdpi.com Each module within an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. mdpi.com Fungi, in particular, are known to possess a wealth of NRPS biosynthetic gene clusters, although many of these may remain silent under standard laboratory conditions. mdpi.com
The core of the NRPS machinery consists of several key domains:
Adenylation (A) domain: This domain is responsible for selecting a specific amino acid and activating it by converting it into an aminoacyl adenylate. nih.govnih.gov
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then transferred to the T domain, which holds the growing peptide chain.
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the T domain of the current module and the growing peptide chain from the previous module.
Thioesterase (TE) domain: In the final step, the TE domain releases the fully assembled peptide from the NRPS. For cyclic peptides, the TE domain often catalyzes the cyclization of the linear peptide.
The genes encoding these NRPS enzymes are typically organized in biosynthetic gene clusters on the fungal chromosome. mdpi.com
Enzymology of Key Biosynthetic Steps
The specific enzymatic steps in the biosynthesis of dihydrochlamydocin would be dictated by the architecture of its dedicated NRPS. The process would begin with the selection and activation of the constituent amino acids by the Adenylation (A) domains of the respective NRPS modules. The specificity of each A domain for its particular amino acid substrate is determined by a "non-ribosomal code," which relates the amino acid sequence of the A domain's binding pocket to the substrate it recognizes. nih.gov
Following activation, the amino acids are sequentially linked together through the action of the Condensation (C) domains. The order of the modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide. Finally, a Thioesterase (TE) domain would catalyze the intramolecular cyclization of the linear tetrapeptide to form the characteristic ring structure of dihydrochlamydocin. The precise details of the NRPS gene cluster, including the number and arrangement of its modules and the substrate specificity of its A-domains, would ultimately define the structure of the resulting dihydrochlamydocin molecule.
Mechanisms of Biological Activity of Dihydrochlamydocin
: Histone Deacetylase (HDAC) Inhibition
The primary mechanism through which Dihydrochlamydocin (B163127) exerts its biological effects is via the inhibition of histone deacetylases. These enzymes are critical in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Dihydrochlamydocin promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in cell cycle arrest and apoptosis.
Classification as a Selective HDAC Inhibitor
Dihydrochlamydocin is classified as a selective histone deacetylase inhibitor. It is a derivative of the naturally occurring cyclic tetrapeptide Chlamydocin (B1668628). hellobio.com Research on Chlamydocin has demonstrated its potent and selective inhibitory activity. nih.gov Cyclic peptide HDAC inhibitors, as a class, are recognized for their class I selectivity. nih.gov
Differential Inhibition of HDAC Isoforms (e.g., Class I, II, IIb)
The selectivity of HDAC inhibitors is a critical determinant of their biological outcomes. Studies on Chlamydocin, the parent compound of Dihydrochlamydocin, have revealed a remarkable degree of isoform selectivity. Specifically, Chlamydocin exhibits a profound preference for inhibiting Class I HDACs over Class IIb HDACs. For instance, it has been shown to be significantly more potent against HDAC1 (a Class I isoform) compared to HDAC6 (a Class IIb isoform), with selectivity ratios reported to be as high as 640 to 570,000-fold. nih.gov This pronounced selectivity for Class I HDACs, which are primarily located in the nucleus and are key regulators of gene transcription, underpins the specific cellular responses elicited by this class of inhibitors. nih.govnih.gov While direct comparative data for Dihydrochlamydocin across all isoforms is not extensively detailed in current literature, its structural relationship to Chlamydocin strongly suggests a similar pattern of potent and selective inhibition of Class I HDACs.
Table 1: Comparative Inhibition of HDAC Isoforms by Chlamydocin
| HDAC Isoform | Class | Relative Inhibition by Chlamydocin |
| HDAC1 | I | High |
| HDAC6 | IIb | Low to Negligible |
This table is based on the reported selectivity of Chlamydocin, the parent compound of Dihydrochlamydocin.
Molecular Interactions with the HDAC Active Site
The inhibitory potency of Dihydrochlamydocin is rooted in its specific molecular interactions within the active site of the HDAC enzyme. As a cyclic tetrapeptide, its structure is well-suited to fit within the catalytic pocket and engage with key residues.
Specific Steric Hindrance Effects on Catalytic Efficiency
The bulky, cyclic structure of Dihydrochlamydocin can impose significant steric hindrance within the HDAC active site, thereby impeding the enzyme's catalytic efficiency. Modeling studies of similar cyclic tetrapeptide inhibitors have shown that bulky groups can lead to a poor fit within the catalytic site of certain HDAC isoforms, contributing to selectivity. nih.gov For instance, the conformation of the cyclic peptide can physically block the access of the natural acetylated lysine substrate to the catalytic zinc ion and key catalytic residues, effectively preventing the deacetylation reaction from occurring. The rigid conformation of the cyclic tetrapeptide scaffold plays a crucial role in presenting the zinc-binding group in an optimal orientation for inhibition while also creating steric clashes that are unfavorable for catalysis.
Contributions of π-π Stacking to Inhibitory Potency
Aromatic residues within the structure of cyclic tetrapeptide HDAC inhibitors can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine and tyrosine, that line the HDAC active site channel. researchgate.net These interactions, where the electron-rich aromatic rings of the inhibitor and the enzyme overlap, contribute to the stability of the bound complex and enhance the inhibitory potency. While the specific contribution of π-π stacking for Dihydrochlamydocin has not been explicitly quantified, the presence of aromatic moieties in related cyclic tetrapeptides suggests this as a relevant mechanism for high-affinity binding. researchgate.netmdpi.com
Zinc Ion Chelation and Coordination within the Active Site
The catalytic activity of histone deacetylases is fundamentally dependent on a zinc ion (Zn²⁺) located within the enzyme's active site. ekb.egnih.gov This ion is essential for catalysis, acting as a Lewis acid to activate a water molecule that participates in the deacetylation reaction. nih.gov The mechanism of inhibition for many HDAC inhibitors, particularly those classified as hydroxamates, involves the direct chelation of this catalytic zinc ion. ekb.egnih.govnih.gov
HDAC inhibitors are often characterized by a "cap-linker-chelator" model. nih.gov The chelator component, also known as the zinc-binding group (ZBG), is designed to fit into the active site channel and coordinate with the Zn²⁺ ion. nih.govresearchgate.net This coordination, often forming a stable chelate complex, effectively removes the zinc ion from its catalytic role, thereby inhibiting the enzyme's ability to remove acetyl groups from its substrates. nih.gov While the specific binding mode of Dihydrochlamydocin is detailed in specialized structural studies, its function as an HDAC inhibitor implies it utilizes such a zinc-chelating mechanism to exert its inhibitory effect. Simulations have shown that the chelation mode of hydroxamate-based inhibitors with the zinc ion in HDACs can be modulated by factors such as water access to the channel where the inhibitor's linker region binds. nih.govnih.gov
Table 1: Key Components in HDAC Active Site Inhibition
| Component | Role in Enzyme Function | Role in Inhibition by Chelating Inhibitors |
|---|---|---|
| Catalytic Zn²⁺ Ion | Activates a water molecule for nucleophilic attack on the substrate's acetyl group. nih.gov | The primary target for the inhibitor's zinc-binding group (ZBG); its chelation incapacitates the enzyme. nih.gov |
| Inhibitor ZBG | Not applicable | Forms a coordinate bond with the Zn²⁺ ion, blocking its catalytic activity. nih.govresearchgate.net |
| Active Site Channel | Binds the acetyl-lysine substrate, positioning it for deacetylation. nih.gov | Accommodates the inhibitor, allowing the ZBG to reach and bind the zinc ion. researchgate.net |
Role of the Catalytic Triad in Enzyme Function and Inhibition
The catalytic mechanism of HDACs involves a "promoted-water" pathway for the hydrolysis of acetyl-L-lysine side chains. nih.gov This process relies on a coordinated effort between the catalytic Zn²⁺ ion and specific amino acid residues in the active site, principally a histidine, which acts as a general base. nih.gov Together, the zinc ion and the histidine residue activate a metal-bound water molecule, increasing its nucleophilicity. This activated water molecule then attacks the carbonyl carbon of the acetyl group on the lysine substrate, leading to its removal as acetate. nih.gov
Inhibition by a compound like Dihydrochlamydocin directly obstructs this catalytic machinery. By chelating the zinc ion, the inhibitor prevents the proper binding and activation of the catalytic water molecule. nih.gov This interference disrupts the entire deacetylation process, effectively halting the enzyme's function. The inhibitor essentially occupies the space intended for the substrate and renders the catalytic components, including the crucial histidine and zinc ion, unable to perform their roles.
Epigenetic Consequences of HDAC Inhibition
The inhibition of HDACs by molecules such as Dihydrochlamydocin triggers a cascade of epigenetic modifications that fundamentally alter gene accessibility and expression.
Promotion of Histone Acetylation and Hyperacetylation
Cellular protein acetylation is a dynamic process governed by the opposing activities of two enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them. nih.govyoutube.com This balance, known as acetylation homeostasis, is crucial for normal gene regulation. nih.gov
Dihydrochlamydocin, by inhibiting HDACs, disrupts this equilibrium. The activity of HATs continues unopposed, leading to a net increase in the acetylation of lysine residues on the N-terminal tails of core histone proteins, particularly H3 and H4. nih.gov This state is referred to as histone hyperacetylation. nih.gov The addition of the acetyl moiety neutralizes the positive charge of the lysine side chain, which has profound implications for chromatin structure. nih.gov Studies have shown that hyperacetylation of specific histone residues, such as H3K9, is linked to the rapid expression of genes. nih.gov
Induction of Open Chromatin Configurations
The positive charge of histone tails allows them to form strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov These interactions are a primary reason for the condensation of DNA into a tightly packed, transcriptionally silent structure known as heterochromatin.
The histone hyperacetylation induced by HDAC inhibition weakens these electrostatic bonds. nih.gov As the positive charges on the histone tails are neutralized, their grip on the DNA loosens. This results in the uncoiling of the chromatin fiber from a condensed state into a more relaxed and accessible structure called euchromatin. youtube.com These regions of "open chromatin" are characterized by increased sensitivity to nuclease digestion and are considered hallmarks of active regulatory DNA. nih.gov
Facilitation of Gene Transcription
The transition to an open chromatin configuration is the direct mechanistic link between HDAC inhibition and changes in gene expression. nih.gov In its relaxed euchromatic state, the DNA becomes physically accessible to the cellular transcription machinery. youtube.comnih.gov Transcription factors, regulatory proteins, and RNA polymerase can now bind to promoter and enhancer regions that were previously hidden within the condensed chromatin structure.
This increased accessibility facilitates the initiation and elongation phases of gene transcription. nih.gov Consequently, genes that were silenced or expressed at low levels due to repressive chromatin structures can be reactivated or upregulated. This mechanism is particularly significant in disease states like cancer, where HDACs are known to play a role in silencing tumor suppressor genes. nih.gov
Table 2: Cascade of Epigenetic Events Following HDAC Inhibition
| Step | Event | Molecular Consequence |
|---|---|---|
| 1 | HDAC Inhibition | The enzymatic removal of acetyl groups from histones is blocked. |
| 2 | Histone Hyperacetylation | Acetyl groups accumulate on histone tails, neutralizing their positive charge. nih.govnih.gov |
| 3 | Chromatin Relaxation | Electrostatic interactions between histones and DNA are weakened, leading to an "open" chromatin structure (euchromatin). youtube.comnih.gov |
| 4 | Gene Transcription | DNA becomes accessible to transcription factors and RNA polymerase, facilitating gene expression. nih.gov |
Influence on Cellular Signaling Pathways
The influence of Dihydrochlamydocin extends beyond epigenetic regulation to affect broader cellular signaling networks. The function of HDACs is not limited to histones; they also deacetylate a wide array of non-histone proteins, including transcription factors and key components of signaling cascades. nih.gov Therefore, inhibiting HDACs can alter cellular signaling through at least two primary mechanisms.
First, by remodeling chromatin and altering the expression of a wide range of genes, HDAC inhibitors can change the cellular concentration of proteins involved in critical signaling pathways. This includes proteins that regulate the cell cycle, apoptosis, cell differentiation, and cell adhesion. nih.gov For instance, the re-expression of a tumor suppressor gene can reactivate a signaling pathway that halts cell proliferation or induces programmed cell death.
Second, by preventing the deacetylation of non-histone proteins, HDAC inhibitors can directly modify the activity, stability, or localization of key signaling molecules. Many proteins implicated in cellular signaling are themselves regulated by acetylation, and altering their acetylation status can have immediate consequences for pathway activity, independent of changes in gene transcription. nih.gov While specific pathway analyses for Dihydrochlamydocin are limited, the parent organism for the related compound Chlamydocin is known to modulate host signaling pathways such as the Erk1/2 and PI3K pathways during infection. nih.gov This highlights the potential for HDAC inhibitors to have wide-ranging effects on the intricate web of cellular communication.
Modulation of Gene Expression Profiles
As a histone deacetylase inhibitor, Dihydrochlamydocin's primary mechanism of action involves the alteration of gene expression patterns. The inhibition of HDACs leads to the hyperacetylation of histones, which neutralizes their positive charge and reduces their affinity for the negatively charged DNA backbone. wikipedia.org This results in a more open chromatin structure, making DNA more accessible to transcription factors and the transcriptional machinery, ultimately leading to changes in gene expression. wikipedia.orgnih.gov
HDAC inhibitors can both activate and repress the transcription of a subset of genes, estimated to be around 2% of the expressed genes in a cell. mdpi.com The specific genes affected are cell-type dependent. nih.gov One of the most consistently upregulated genes by HDAC inhibitors is the cyclin-dependent kinase inhibitor CDKN1A, which encodes the p21WAF1/Cip1 protein. nih.gov The induction of p21 has been established as a direct transcriptional target of HDAC inhibition. nih.gov
A closely related cyclic tetrapeptide, Chlamydocin, which is also a potent HDAC inhibitor, has been shown to increase the expression of p21cip1/waf1 in ovarian cancer cells. biocat.com It is plausible that Dihydrochlamydocin exerts similar effects on gene expression due to its classification as an HDAC inhibitor. The modulation of gene expression by HDAC inhibitors is not limited to histone proteins; these enzymes also target non-histone proteins, including transcription factors, which adds another layer of regulatory control. nih.govresearchgate.net
Table 1: Key Genes Modulated by HDAC Inhibitors
| Gene Target | Effect of HDAC Inhibition | Associated Cellular Process |
| CDKN1A (p21) | Upregulation | Cell Cycle Arrest, Apoptosis |
| c-Myc | Downregulation | Cell Proliferation |
| Bcl-XL | Downregulation | Apoptosis |
| Survivin | Downregulation | Apoptosis, Cell Division |
| STAT1 | Hyperacetylation | Apoptosis |
This table represents a summary of findings for the broader class of HDAC inhibitors and may not be fully representative of Dihydrochlamydocin's specific activity.
Regulatory Impact on Cell Cycle Control
Dihydrochlamydocin's role as an HDAC inhibitor strongly suggests its involvement in the regulation of the cell cycle. HDAC inhibitors are well-documented to cause cell cycle arrest, most commonly at the G1 or G2/M checkpoints. nih.govnih.gov This arrest is a direct consequence of the altered expression of key cell cycle regulatory proteins. medchemexpress.com
The upregulation of p21WAF1/Cip1 is a critical event in HDAC inhibitor-induced cell cycle arrest. nih.govembopress.org The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. nih.gov By binding to and inhibiting cyclin-CDK complexes, p21 prevents the phosphorylation of target proteins, such as the retinoblastoma protein (pRb), which is necessary for the cell to progress through the G1/S transition. medchemexpress.commdpi.com
Studies on the related compound Chlamydocin have demonstrated that it causes an accumulation of cells in the G2/M phase of the cell cycle in A2780 ovarian cancer cells. biocat.com This effect was associated with an increase in p21cip1/waf1 expression. biocat.com HDAC inhibitors can also influence the levels of other cell cycle proteins, such as cyclins. For instance, treatment with the HDAC inhibitor Trichostatin A has been shown to markedly increase the amount of cyclin E while reducing cyclin A levels. nih.gov
Table 2: Effects of HDAC Inhibitors on Cell Cycle Regulatory Proteins
| Protein | Role in Cell Cycle | Effect of HDAC Inhibition | Consequence |
| p21WAF1/Cip1 | CDK inhibitor | Increased expression | G1 or G2/M arrest |
| Cyclin E | Promotes G1/S transition | Increased levels | Counteracted by p21 increase |
| Cyclin A | Required for S and G2/M phases | Reduced levels | G1 arrest |
| pRb | Controls G1/S checkpoint | Hypophosphorylation | G1 arrest |
| CDK2 | Promotes S phase entry | Decreased kinase activity | G1 arrest |
This table summarizes general findings for HDAC inhibitors. The specific effects of Dihydrochlamydocin may vary.
Effects on Cellular Differentiation Processes
The inhibition of histone deacetylases by compounds like Dihydrochlamydocin can induce cellular differentiation, particularly in transformed or cancer cells. mdpi.combiorxiv.org This process is linked to the ability of HDAC inhibitors to reactivate the expression of genes that have been silenced during tumorigenesis, leading to the restoration of more mature cellular phenotypes. embopress.orgbiorxiv.org
In various cancer cell lines, treatment with HDAC inhibitors has been shown to promote morphological and gene expression changes indicative of differentiation. biocat.comtandfonline.com For example, in acute myeloid leukemia (AML) cell lines, HDAC inhibitors can upregulate the expression of the myeloid differentiation marker CD11b. biorxiv.org Similarly, in neuroblastoma cells, selective inhibition of HDAC1 and HDAC2 has been shown to induce differentiation, an effect that can be augmented by combination with other agents like retinoic acid. nih.gov
The mechanism often involves the transcriptional activation of key differentiation-associated genes. For instance, the HDAC inhibitor sodium butyrate (B1204436) promotes the differentiation of colon cancer cells by inducing the expression of the intestinal alkaline phosphatase (ALPi) gene, a well-known differentiation marker. nih.gov This induction was found to be dependent on the transcription factor Kruppel-like factor 5 (KLF5). nih.gov
Alterations in Cellular Responses to Environmental Stimuli
Cells possess intricate signaling networks to respond to a variety of environmental stimuli and cellular stresses, such as oxidative stress, DNA damage, and nutrient deprivation. biorxiv.orgnih.gov Histone deacetylases play a significant role in modulating these stress response pathways. nih.gov Consequently, HDAC inhibitors like Dihydrochlamydocin can alter how cells respond to such stimuli.
HDACs are involved in the regulation of key proteins in stress response pathways. For example, HDACs can deacetylate and influence the activity of transcription factors and other proteins involved in the response to genotoxic, proteotoxic, and metabolic stress. nih.gov In melanoma cells, for instance, HDAC8 has been identified as a mediator of the adaptive response to BRAF inhibitor therapy, a form of targeted stress. nih.gov Inhibition of HDAC8 was shown to limit this adaptation. nih.gov
Furthermore, HDAC inhibitors can modulate the integrated stress response (ISR), a central signaling network activated by various stress conditions. biorxiv.org In some cancer models, the combination of HDAC inhibitors with other agents has been shown to exacerbate the ISR, leading to apoptosis in cancer cells. biorxiv.org The anti-apoptotic effects of Chlamydocin, a related compound, have been linked to its ability to prevent mitochondrial cytochrome c release, a central event in many stress-induced apoptotic pathways. semanticscholar.org This suggests that Dihydrochlamydocin may also interfere with cellular stress signaling to influence cell fate decisions.
Broader Biological Activities and Cellular Efficacy Studies
Cytostatic Activity in Specific Cell Lines
The cytostatic properties of Dihydrochlamydocin (B163127) and its close structural analog, Chlamydocin (B1668628), have been a subject of scientific investigation. This activity refers to the ability of the compound to inhibit cell growth and proliferation.
Efficacy against Mastocytoma Cells
Dihydrochlamydocin has been shown to exhibit potent cytostatic activity against mastocytoma cells. medchemexpress.com This finding is supported by early research on the related cyclic tetrapeptide, Chlamydocin, which also demonstrated cytostatic effects against mast-cell sarcoma. nih.gov Specifically, studies have identified its activity against the P815 mastocytoma cell line. jax.org The cytostatic effect involves the inhibition of cell division, a key process in the proliferation of cancer cells. nih.gov
| Cell Line | Compound | Observed Effect | Reference |
| Mastocytoma Cells | Dihydrochlamydocin | Strong cytostatic activity | medchemexpress.com |
| Mast-Cell Sarcoma (P815) | Chlamydocin | Cytostatic activity, inhibition of cell division | nih.govjax.org |
Antiparasitic Biological Potency
While direct studies on the antiparasitic effects of Dihydrochlamydocin are not extensively documented, its classification as both a cyclic tetrapeptide and an HDAC inhibitor suggests significant potential in this area. medchemexpress.comnih.gov Cyclic peptides derived from marine organisms have shown promising results against a variety of parasites. nih.govresearchgate.netmdpi.com The primary antiparasitic activities reported for this class of compounds are antimalarial, antileishmanial, and antitrypanosomal. nih.gov
Furthermore, the mechanism of HDAC inhibition is a recognized target for antiparasitic drug development. nih.gov HDAC inhibitors have been investigated for their efficacy against parasites such as Plasmodium and Trypanosoma. nih.gov This suggests that Dihydrochlamydocin may exert antiparasitic effects by interfering with essential cellular processes in these organisms through the inhibition of their histone deacetylase enzymes.
| Compound Class | Potential Parasitic Targets | Implied Mechanism | Reference |
| Cyclic Tetrapeptide | Plasmodium, Leishmania, Trypanosoma | Disruption of essential cellular processes | nih.gov |
| HDAC Inhibitor | Plasmodium, Trypanosoma | Inhibition of parasite histone deacetylase enzymes | nih.gov |
Phytotoxic Effects in Plant Biology
Dihydrochlamydocin has been identified as a phytotoxin. hellobio.com This indicates that the compound can be damaging to plant life. The phytotoxic nature of Dihydrochlamydocin is consistent with its role as an HDAC inhibitor. Some HDAC inhibitors have been shown to act as allelochemicals, which are compounds released by an organism that affect the growth, survival, and reproduction of other organisms. These molecules can suppress the growth of competing plants, suggesting a role in plant-plant interactions.
| Compound | Classification | Biological Effect in Plants | Reference |
| Dihydrochlamydocin | Phytotoxin | Toxic to plants | hellobio.com |
Cellular Morphological Changes Induced by Dihydrochlamydocin
As an HDAC inhibitor, Dihydrochlamydocin is expected to induce significant changes in cellular morphology, particularly in transformed or cancerous cells. HDAC inhibitors are known to cause a range of cellular effects, including alterations in gene expression, cell cycle arrest, and apoptosis (programmed cell death), which are often accompanied by visible changes in cell shape and structure. nih.govyoutube.com
Analysis of Detransformation Activities in Transformed Cells
The concept of "detransformation" involves the reversal of a cell's cancerous phenotype towards that of a normal, non-transformed cell. HDAC inhibitors like Dihydrochlamydocin can induce cellular changes that align with this concept. nih.gov Research has shown that HDAC inhibitors can trigger cell death specifically in transformed cells, while normal cells remain relatively resistant. nih.gov This selectivity is a key aspect of their therapeutic potential.
The mechanism behind this involves the alteration of gene transcription. nih.gov By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes that were silenced during the cell's transformation into a cancerous state. This can result in the arrest of cell growth and the induction of apoptosis. youtube.com Studies on other oncogene-mediated transformations, such as those involving ras, have shown that inhibiting key signaling pathways can lead to a reversal of the transformed morphology, including a more organized cellular structure. nih.govnih.gov Given that Dihydrochlamydocin is an HDAC inhibitor, it is plausible that it contributes to detransformation activities by altering the epigenetic landscape of transformed cells, leading to changes in gene expression that favor a less malignant state.
Chemical Synthesis and Structure Activity Relationship Sar Studies of Dihydrochlamydocin and Its Analogs
Total Synthesis Methodologies
The total synthesis of dihydrochlamydocin (B163127) is intricately linked to that of its parent compound, chlamydocin (B1668628). The primary synthetic challenge lies in the stereocontrolled construction of its constituent amino acids, particularly the unusual (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) residue, and the subsequent macrocyclization of the linear tetrapeptide precursor.
Stereoselective Synthetic Routes to Dihydrochlamydocin
The definitive total synthesis of both chlamydocin and dihydrochlamydocin was reported by Schmidt and coworkers. peerj.com Their strategy established a foundational approach for accessing these complex cyclic peptides. The synthesis of dihydrochlamydocin is achieved through the stereoselective reduction of the C8-ketone of chlamydocin as a late-stage step, making the synthesis of chlamydocin the primary focus of the synthetic route.
Stereoselective synthesis of the amino acid components: This includes the synthesis of proteinogenic amino acids like L-phenylalanine and D-proline, and more importantly, the complex Aoe side-chain precursor.
Linear tetrapeptide assembly: The amino acid units are sequentially coupled to form the linear precursor, typically in a solution-phase approach. nih.gov
Macrolactamization: The final and often challenging step is the intramolecular cyclization to form the 12-membered ring of the cyclic tetrapeptide.
Key Synthetic Intermediates and Reaction Strategies
The successful synthesis of dihydrochlamydocin hinges on the preparation of several key intermediates and the application of specific reaction strategies.
Linear Tetrapeptide Precursor: The assembly of the linear peptide, cyclo(Aib-L-Phe-D-Pro-Aoe moiety), is achieved through standard peptide coupling methods. nih.gov Reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to form the amide bonds between the protected amino acid residues. nih.govnih.gov The sequence of coupling is carefully planned to minimize side reactions and epimerization.
Macrocyclization Strategy: The formation of the cyclic tetrapeptide core from the linear precursor is a yield-critical step. nih.gov High-dilution conditions are necessary to favor the intramolecular cyclization over intermolecular polymerization. The choice of the cyclization site is also crucial; cyclization is often designed to occur at a less sterically hindered position, for instance, onto the proline residue, to maximize efficiency. nih.gov Coupling reagents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) have been successfully used for this macrolactamization step. nih.gov
Design and Synthesis of Dihydrochlamydocin Derivatives and Analogs
To probe the biological importance of various structural elements of dihydrochlamydocin and to develop new agents with potentially improved properties, numerous derivatives and analogs have been designed and synthesized.
Modifications of Amino Acid Residues and Peptide Backbone
Modifications have been targeted at both the unique Aoe side chain and the core amino acids of the peptide ring. A significant focus has been the replacement of the reactive epoxyketone moiety to understand its role in the mechanism of action.
Side-Chain Ketone Analogs: In one study, the epoxyketone functionality of chlamydocin was replaced with chloromethyl or diazomethyl ketone groups. nih.gov This was achieved by using a protected L-2-aminosuberic acid (Asu) as a precursor, which was then chemically manipulated after the cyclization of the tetrapeptide to install the desired ketone functionalities. nih.gov
Carbonyl Group Variations: A series of chlamydocin analogs were synthesized where the epoxyketone was replaced with various other ketones and an aldehyde to create potent and selective reversible histone deacetylase (HDAC) inhibitors. nih.gov
Incorporation of Unnatural Amino Acids for Functionalization
The incorporation of unnatural amino acids serves as a powerful tool to introduce novel functionalities, impose conformational constraints, or improve the pharmacological properties of the parent molecule.
Diaminopropionic Acid (Dap) Analogs: To explore the possibility of attaching different functional groups, analogs have been synthesized where the Aoe residue is replaced by L-diaminopropionic acid (Dap). nih.gov For example, a cyclo(Gly-L-Phe-D-Pro-L-Dap) scaffold was created. The free amino group on the Dap side chain was then used as a handle to attach other moieties, such as an N-maleoylglycyl group, to probe for potential interactions with sulfhydryl groups at the biological target. nih.gov
L-2-Aminosuberic Acid (Asu): As mentioned, protected L-2-aminosuberic acid has been used as a versatile intermediate. Its side-chain carboxylic acid allows for post-cyclization modification to introduce functionalities like chloromethyl and diazomethyl ketones, demonstrating the utility of incorporating a functionalized unnatural amino acid. nih.gov
Structure-Activity Relationship (SAR) Elucidation
SAR studies on chlamydocin and its analogs have provided valuable information on the structural requirements for cytostatic and antimitogenic activity.
The primary determinant of activity is the electrophilic side chain. The epoxyketone of chlamydocin is understood to act as an irreversible inhibitor of HDACs. nih.gov Modification of this group significantly impacts biological activity.
Importance of the Electrophilic Ketone: Replacement of the epoxyketone with a less reactive chloromethyl ketone resulted in a 3- to 4-fold decrease in antimitogenic activity, though the resulting analog was still highly potent. nih.gov This suggests that while the epoxide enhances activity, a reactive ketone is the core requirement. The diazomethyl ketone analog of the related HC-toxin was found to be inactive, further highlighting the specific nature of the required electrophile. nih.gov
Role of the Peptide Backbone: The cyclic tetrapeptide backbone serves as a rigid scaffold to correctly orient the reactive side chain for interaction with its biological target. Modifications to the ring can alter this conformation and reduce activity. For instance, replacing an amino acid in the HC-toxin ring system led to a less active analog. nih.gov
Effect of Ketone Reduction: While specific comparative data for chlamydocin versus dihydrochlamydocin is limited in the reviewed literature, the reduction of the C8-ketone to a hydroxyl group in dihydrochlamydocin is expected to significantly alter its biological activity. scispace.com The ketone's electrophilicity is crucial for its interaction with targets like HDACs. nih.gov Converting the ketone to an alcohol would remove this reactive center, likely leading to a substantial decrease in potency and potentially altering its mechanism of action from an irreversible inhibitor to a reversible binder, if active at all. The maleoyl-derivatized analog, which was designed to target sulfhydryl groups, was found to be inactive at high concentrations, indicating a high degree of specificity in the interaction of the side chain with its target. nih.gov
Table 1: Biological Activity of Chlamydocin Analogs
| Compound | Modification | IC50 (ng/mL) | Reference |
|---|---|---|---|
| Chlamydocin | - (Natural Product) | ~1-3 | nih.govnih.gov |
| Chlamydocin Chloromethyl Ketone | Epoxyketone replaced with Chloromethyl ketone | 3-10 | nih.gov |
| HC-Toxin Diazomethyl Ketone | Epoxyketone replaced with Diazomethyl ketone | >2000 (Inactive) | nih.gov |
| Maleoyl-Dap Analog | Aoe replaced with N-maleoylglycyl-Dap | Inactive | nih.gov |
Correlation of Structural Features with HDAC Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of Dihydrochlamydocin and its analogs against histone deacetylase (HDAC) enzymes are intricately linked to their chemical structures. These cyclic tetrapeptides typically consist of three key domains: a cap group, a peptide backbone, and a zinc-binding group (ZBG). Structure-activity relationship (SAR) studies have revealed that modifications in each of these areas can significantly influence the compound's biological activity.
The peptide backbone serves as a scaffold, and alterations to its constituent amino acids can modulate potency. Research on chlamydocin analogs has shown that replacing simpler residues like amino-isobutyric acid (Aib) with more complex units such as aromatic amino acids or various amino-cycloalkanecarboxylic acids (Acc) can enhance inhibitory effects nih.gov. Furthermore, subtle changes to the cap group, which interacts with the rim of the HDAC active site, are crucial. Docking studies have guided the modification of this recognition domain; for instance, introducing a methyl group to the aliphatic ring in a chlamydocin analogue resulted in a compound with greater antiproliferative effects against MCF-7 and K562 cancer cell lines than the well-known HDAC inhibitor Trichostatin A (TSA) nih.gov. This highlights the value of altering the hydrophobic substitution pattern of the cap group to improve inhibitory activity nih.gov.
The zinc-binding group is arguably the most critical feature for HDAC inhibition, as it coordinates with the Zn²⁺ ion in the enzyme's catalytic site mdpi.com. In the parent compound chlamydocin, this is an α-keto epoxide moiety nih.gov. Analogs have been synthesized where this group is replaced by other ZBGs. Replacing the epoxide with various ketones and aldehydes has been shown to produce potent and selective HDAC inhibitors nih.gov. Another successful modification involves substituting the α-keto epoxide with a hydroxamic acid, which transforms the inhibitor from irreversible to reversible while maintaining high potency nih.gov. These "CHAP" (cyclic hydroxamic-acid containing peptide) analogs of the chlamydocin type have demonstrated very high potency against HDAC1 nih.gov.
Selectivity among HDAC isoforms is also heavily influenced by these structural features. The native α-keto epoxide group, in particular, appears to be a key determinant of isoform selectivity. Natural products containing this moiety exhibit significantly higher selectivity for HDAC1 over HDAC6 compared to their synthetic CHAP counterparts, suggesting the unique stereoelectronic properties of the epoxide are critical for discriminating between enzyme isoforms nih.gov.
Table 1: Structure-Activity Relationship of Dihydrochlamydocin Analogs This table is interactive. You can sort and filter the data.
| Structural Domain | Modification | Effect on HDAC Inhibition | Reference |
|---|---|---|---|
| Peptide Backbone | Replacement of Aib with aromatic or cyclic amino acids | Enhanced potency | nih.gov |
| Cap Group | Addition of methyl group to aliphatic ring | Increased antiproliferative activity | nih.gov |
| Zinc-Binding Group | Replacement of α-keto epoxide with hydroxamic acid | Creates potent, reversible inhibitors (CHAPs) | nih.govnih.gov |
| Zinc-Binding Group | Replacement of α-keto epoxide with other ketones/aldehydes | Yields potent and selective reversible inhibitors | nih.gov |
| Zinc-Binding Group | Native α-keto epoxide | Associated with high isoform selectivity (HDAC1 vs. HDAC6) | nih.gov |
Impact of Specific Moieties (e.g., α-keto epoxide) on Activity
The α-keto epoxide moiety, chemically identified as 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe), is a defining characteristic of the chlamydocin family of natural products and is fundamental to their mechanism of action nih.gov. This functional group serves as the zinc-binding warhead and is responsible for the irreversible inhibition of HDAC enzymes nih.govnih.gov. The electrophilic nature of the epoxide allows it to form a covalent bond with a nucleophilic residue in the active site of the enzyme, leading to permanent inactivation nih.gov. The high potency of compounds like chlamydocin and its analog 1-alaninechlamydocin is directly attributed to the presence of this moiety nih.govresearchgate.netacs.org.
SAR studies underscore the critical nature of the entire α-keto epoxide functionality. Chemical modifications that alter this group typically lead to a significant reduction or complete loss of biological activity. For example, reducing the ketone at the C-8 position to an alcohol results in a loss of HDAC inhibitory activity nih.gov. Similarly, converting the epoxide to the corresponding 9,10-diol renders the molecule inactive nih.gov. These findings confirm that both the ketone and the epoxide ring are essential for effective enzyme inhibition.
Despite its importance for high in vitro potency, the α-keto epoxide group presents a significant liability for drug development due to its chemical instability. This moiety is prone to degradation in biological fluids, such as blood serum, which can lead to poor in vivo efficacy and challenging pharmacokinetics nih.govacs.org. This inherent instability has been a primary motivation for the synthesis of analogs where the α-keto epoxide is replaced with more stable zinc-binding groups. As discussed previously, the successful creation of potent, reversible inhibitors using hydroxamic acids or other ketone-based ZBGs demonstrates that the chlamydocin scaffold can effectively position alternative functional groups to inhibit HDACs, thereby overcoming the stability issues of the natural product nih.govnih.gov.
Table 2: Effect of α-Keto Epoxide Moiety Modifications on Activity This table is interactive. You can sort and filter the data.
| Moiety | Modification | Consequence on Activity | Mechanism | Reference |
|---|---|---|---|---|
| α-Keto Epoxide | Native form | Potent, irreversible inhibition | Covalent modification of enzyme | nih.govnih.govnih.gov |
| Ketone Group | Reduction to alcohol | Loss of activity | Essential for binding/reaction | nih.gov |
| Epoxide Ring | Reduction to diol | Loss of activity | Essential for covalent binding | nih.gov |
| α-Keto Epoxide | In biological fluids | Chemical instability | Poor in vivo performance | nih.govacs.org |
| α-Keto Epoxide | Replacement with hydroxamic acid | Potent, reversible inhibition | Chelation of Zn²⁺ ion | nih.gov |
Conformational Effects on Biological Efficacy
The biological efficacy of Dihydrochlamydocin and its analogs is not solely dependent on the presence of specific functional groups but is also heavily influenced by the three-dimensional conformation of the entire molecule. The cyclic tetrapeptide backbone imposes significant conformational constraints, which are essential for correctly orienting the zinc-binding group and the cap group for optimal interaction with the HDAC active site nih.gov.
The composition of the amino acid residues within the macrocycle directly impacts its conformational flexibility and preferred shape. The inclusion of sterically hindered or conformationally restricted amino acids, such as the substitution of Aib with more complex cyclic amino acid residues, can enforce a more rigid and pre-organized structure nih.gov. This pre-organization can reduce the entropic penalty upon binding to the enzyme, potentially leading to higher affinity and potency. The specific conformation dictates the trajectory of the side chain bearing the ZBG, ensuring it can effectively access the zinc ion deep within the catalytic pocket.
Advanced Research Methodologies and Analytical Approaches in Dihydrochlamydocin Studies
High-Resolution Structural Determination Techniques
Understanding the precise three-dimensional arrangement of Dihydrochlamydocin (B163127), both in isolation and when bound to its enzyme target, is fundamental to elucidating its mechanism of action. High-resolution techniques are indispensable for revealing the atomic-level details of these structures.
X-ray crystallography is a premier technique for determining the high-resolution structure of protein-ligand complexes. While a specific co-crystal structure for Dihydrochlamydocin with an HDAC has not been publicly documented, the methodology has been successfully applied to numerous other HDAC inhibitors, including other cyclic tetrapeptides, providing a clear blueprint for how such studies would be conducted. nih.gov
The process begins with the co-crystallization of the target HDAC enzyme with Dihydrochlamydocin. If successful, this yields a crystal lattice where the enzyme-inhibitor complex is ordered and repeating. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the complex diffract the X-rays, producing a unique diffraction pattern that is captured by a detector. By analyzing the intensities and positions of the diffracted spots, researchers can calculate an electron density map of the complex. A detailed atomic model of the Dihydrochlamydocin-HDAC complex is then built into this map and refined.
These structural studies are critical for several reasons:
Binding Mode Confirmation: They provide unambiguous evidence of how the inhibitor is oriented within the enzyme's active site. For cyclic peptides like Dihydrochlamydocin, this reveals the specific conformation of the peptide backbone and the orientation of its side chains.
Identification of Key Interactions: The resulting structure highlights the specific amino acid residues in the HDAC active site that interact with the inhibitor. A crucial interaction for HDAC inhibitors is the coordination of a zinc-binding group to the catalytic Zn²⁺ ion located at the bottom of a deep, narrow pocket in the enzyme. pnas.org For Dihydrochlamydocin, this would involve its ketone functional group.
Rational Drug Design: The detailed atomic view of the complex allows for structure-based drug design. For instance, the crystal structure of HDAC6 with the cyclic peptide inhibitor HC Toxin revealed the molecular basis of its inhibition, offering clues for designing new, selective HDAC inhibitors. amphoteros.com Similarly, structures of HDAC8 complexed with various inhibitors have paved the way for developing isoform-selective agents. pnas.org
Table 1: Key Interacting Residues in HDAC Active Sites Revealed by X-ray Crystallography This table is a composite based on crystallographic data from various HDAC-inhibitor complexes, representing typical interactions expected for Dihydrochlamydocin.
| Interaction Type | HDAC Residues (Typical) | Inhibitor Moiety (Dihydrochlamydocin) | Significance |
|---|---|---|---|
| Zinc Coordination | His180, Asp178, Asp267 (in HDAC8) | Ketone/Epoxide Group | Essential for catalysis inhibition; anchors the inhibitor to the active site's catalytic center. pnas.org |
| Hydrogen Bonding | His142, His143, Tyr306 (in HDAC8) | Amide groups of peptide backbone | Stabilizes the inhibitor in the binding tunnel and orients the zinc-binding group. pnas.org |
| Hydrophobic Interactions | Phe152, Phe208, Met274 (in HDAC8) | Aliphatic and aromatic side chains (e.g., Phenylalanine) | Contributes to binding affinity and selectivity by interacting with the "cap" region of the inhibitor. |
| Surface Loop Interactions | Residues on surface-proximal loops | Cyclic peptide backbone | Can confer isoform selectivity based on differences in loop structures between HDAC subtypes. pnas.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules like Dihydrochlamydocin in both solution and solid states. acs.org
Two-Dimensional (2D) NMR is particularly valuable for determining the solution-state conformation of cyclic peptides. nih.gov Unlike 1D-NMR, which can suffer from signal overlap in complex molecules, 2D-NMR spreads the signals across two frequency dimensions, resolving individual resonances and revealing correlations between them. youtube.comlibretexts.org Key 2D-NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds (typically 2-3 bonds), which helps in assigning the spin systems of individual amino acid residues. youtube.com
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just immediate neighbors.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), regardless of whether they are bonded. This is crucial for determining the peptide's three-dimensional fold by providing distance constraints between different parts of the molecule. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronuclei, such as ¹³C or ¹⁵N, aiding in backbone and side-chain assignments. youtube.com
By combining the distance and dihedral angle constraints derived from these NMR experiments, a family of 3D structures for Dihydrochlamydocin in solution can be calculated, providing insight into its conformational flexibility. nih.gov
Solid-State NMR (ssNMR) allows for the structural analysis of molecules in a crystalline or amorphous solid form, providing a bridge between the solution-state structure from NMR and the static crystal structure from X-ray diffraction. acs.orgnih.gov For cyclic peptides, ssNMR can provide precise information on molecular conformation and intermolecular organization within a solid sample. nih.gov This is particularly useful when single crystals suitable for X-ray analysis cannot be grown. Techniques using ¹³C and ¹⁵N isotopic labeling are often employed to probe specific sites, yielding information on local structure and dynamics within the peptide. nih.govchemrxiv.org
Computational and In Silico Modeling
Computational modeling complements experimental techniques by providing predictive insights into the behavior of Dihydrochlamydocin at an atomic level. These methods are essential for rationalizing experimental findings and guiding the design of new analogs. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For Dihydrochlamydocin, docking simulations are performed to predict its binding pose within the active site of various HDAC isoforms.
The process typically involves:
Preparation of Structures: A high-resolution crystal structure of the target HDAC is obtained from a database (e.g., Protein Data Bank). nih.gov A 3D model of Dihydrochlamydocin is generated.
Defining the Binding Site: A grid box is defined around the enzyme's active site, typically encompassing the catalytic zinc ion and the known binding tunnel. nih.gov
Conformational Sampling: A docking algorithm systematically samples a large number of possible conformations and orientations of Dihydrochlamydocin within the defined binding site.
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed.
Docking studies can predict that Dihydrochlamydocin binds in a manner similar to other cyclic peptide inhibitors, with its zinc-binding group coordinating the active site zinc ion and its cyclic backbone making key hydrogen bond and hydrophobic contacts with the protein. nih.govnih.gov These studies are crucial for generating initial models of the ligand-enzyme complex, especially when a crystal structure is unavailable, and for virtual screening of potential new inhibitors. nih.gov It is also critical to correctly model the protonation states of the ligand and key active site residues to achieve accurate predictions for metalloenzymes like HDACs. mdpi.com
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov Starting from a docked pose, an MD simulation calculates the forces on every atom in the system and uses the laws of motion to predict their movements over a set period, typically nanoseconds to microseconds. nih.gov
For the Dihydrochlamydocin-HDAC complex, MD simulations are used to:
Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the predicted binding pose. A stable RMSD over time suggests a stable complex. ajchem-a.com
Analyze Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues reveals which parts of the protein and ligand are rigid and which are flexible during the interaction.
Characterize Intermolecular Interactions: MD simulations allow for the detailed analysis of interactions like hydrogen bonds, tracking their presence and lifetime throughout the simulation.
Estimate Binding Free Energy: Advanced calculations based on MD trajectories can provide a more accurate estimation of the binding free energy than docking scores alone.
These simulations offer a powerful way to refine docked structures and understand the energetic and conformational dynamics of the inhibitor-enzyme interaction. nih.govplos.org
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Target Complexes
| Parameter | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand/protein over time, relative to a reference structure. | Indicates the stability of the ligand's binding pose and the overall structural stability of the protein. ajchem-a.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position during the simulation. | Identifies flexible and rigid regions of the protein and ligand upon complex formation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Reveals the key hydrogen bonding interactions that stabilize the complex. |
| Binding Free Energy (e.g., MM/PBSA) | An end-point method to estimate the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a quantitative estimate of binding affinity to compare different inhibitors or binding poses. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. | Indicates whether the protein undergoes significant conformational changes (unfolding or compacting) upon ligand binding. |
Quantum Mechanics (QM) calculations are employed to study the electronic properties of a molecule, which dictate its reactivity. osti.gov For Dihydrochlamydocin, QM methods like Density Functional Theory (DFT) are used to understand the nature of its interaction with the HDAC active site at a subatomic level. acs.orgmdpi.com
Key applications of QM calculations in this context include:
Charge Distribution Analysis: Calculating the partial atomic charges on the atoms of Dihydrochlamydocin's zinc-binding functional group. This helps in understanding the electrostatic nature of its coordination with the positively charged Zn²⁺ ion.
Frontier Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. Analyzing these orbitals provides insight into the chemical reactivity of the inhibitor. nih.gov
Reaction Mechanism Studies: Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the enzymatic reaction of deacetylation and its inhibition. acs.org In such a model, the reactive center (including the ligand's functional group, the zinc ion, and key catalytic residues) is treated with high-accuracy QM, while the rest of the protein is treated with more computationally efficient MM. This approach can elucidate the energetics of the inhibition process.
These computational studies provide a deep, mechanism-based understanding of why Dihydrochlamydocin is an effective inhibitor, complementing the structural and dynamic information from other methods.
Biochemical and Cell-Based Assay Development for Activity Profiling
The biological impact of Dihydrochlamydocin is primarily assessed through its influence on enzymatic activity and cellular processes. The development of specific assays is crucial for quantifying its potency and understanding its mechanism of action at a cellular level.
Enzyme Inhibition Assays for HDAC Activity
As a known inhibitor of histone deacetylases (HDACs), a primary method for characterizing Dihydrochlamydocin is through enzyme inhibition assays. biocat.com These assays are designed to measure the extent to which the compound can block the activity of HDAC enzymes. A common approach involves the use of a fluorogenic HDAC substrate, which, when deacetylated by the enzyme, can be acted upon by a developer to produce a fluorescent signal. The inhibitory activity of a compound is determined by its ability to reduce this signal.
A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For a structural analog of Dihydrochlamydocin, Dihydrochlamydocin analog-1, the IC50 value for the inhibition of histone H4 peptide deacetylation has been determined to be 30 nM. medchemexpress.com This potent inhibitory activity underscores the compound's classification as an HDAC inhibitor.
Table 1: HDAC Inhibition Data for this compound
| Compound | Target | IC50 (nM) |
|---|
Cell-Based Assays for Cytostatic and Epigenetic Readouts
To understand the effect of Dihydrochlamydocin on whole cells, various cell-based assays are employed. These assays can determine the compound's impact on cell growth and proliferation, as well as its influence on epigenetic markers within the cell.
Dihydrochlamydocin has been shown to exhibit strong cytostatic activity, particularly against mastocytoma cells. biocat.com Cytostatic effects, which refer to the inhibition of cell growth and proliferation rather than direct cell killing (cytotoxicity), can be measured using several methods. A common technique is the MTS assay, which measures the metabolic activity of cells as an indicator of their viability and proliferation. A decrease in metabolic activity in the presence of the compound suggests a cytostatic or cytotoxic effect.
Beyond general cell viability, more specific epigenetic readouts can be obtained through cell-based assays. Since Dihydrochlamydocin is an HDAC inhibitor, it is expected to alter the acetylation status of histones and other proteins within the cell. Assays that quantify changes in global histone acetylation or the expression of specific genes regulated by histone acetylation can provide valuable insights into the compound's epigenetic effects.
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation Analysis
To investigate the direct impact of Dihydrochlamydocin on histone acetylation at specific genomic locations, Chromatin Immunoprecipitation (ChIP) is a powerful technique. nih.gov This method allows for the determination of the association of specific proteins, such as acetylated histones, with particular regions of DNA.
The ChIP process involves cross-linking proteins to DNA within cells, followed by shearing the chromatin into smaller fragments. An antibody specific to the histone modification of interest (e.g., acetylated histone H3 or H4) is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and can be analyzed by quantitative PCR (qPCR) to assess the enrichment of the histone modification at specific gene promoters or by next-generation sequencing (ChIP-seq) to map the modification across the entire genome. nih.govbslonline.orgkoreascience.kr This technique can reveal whether Dihydrochlamydocin treatment leads to an increase in histone acetylation at the promoter regions of genes known to be involved in cell cycle regulation or apoptosis, providing a mechanistic link to its observed cytostatic effects.
Analytical Chemistry Techniques for Characterization and Quantification
The precise characterization and quantification of Dihydrochlamydocin are essential for its development as a research tool. Analytical chemistry provides the necessary methods for its purification, structural confirmation, and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and purity assessment of chemical compounds like Dihydrochlamydocin. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of small molecules based on their hydrophobicity. youtube.com In this technique, the compound is passed through a column containing a nonpolar stationary phase (e.g., C18) with a polar mobile phase. youtube.com By gradually increasing the concentration of an organic solvent in the mobile phase, compounds are eluted from the column at different times based on their polarity, allowing for their separation and purification. youtube.com
The purity of a Dihydrochlamydocin sample can be determined by analyzing it on an analytical HPLC system. A pure sample should ideally show a single peak in the chromatogram. The area of this peak can be used to quantify the amount of the compound present. For preparative purposes, fractions corresponding to the main peak can be collected to obtain a highly purified sample. nih.gov Commercial sources often report a purity of greater than 95% for Dihydrochlamydocin, which is typically verified by HPLC. hellobio.com
Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool for the molecular identification and structural confirmation of Dihydrochlamydocin. thesciencein.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of small molecules, which allows for the determination of the compound's molecular weight with high accuracy. nih.govnih.govresearchgate.net The molecular weight of Dihydrochlamydocin is reported as 528.7 g/mol . hellobio.com
For detailed structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the molecular ion of Dihydrochlamydocin is selected and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the compound's structure. By analyzing the fragmentation pattern, the connectivity of atoms within the molecule can be deduced, confirming its chemical structure. mdpi.comresearchgate.netresearchgate.net This technique is crucial for verifying the identity of a synthesized or isolated batch of Dihydrochlamydocin and for distinguishing it from related analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
